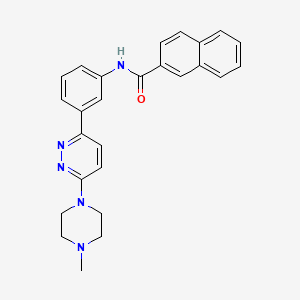

4-Cyclobutoxy-5,6-dimethylpyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of CBDP involves the reaction of cyclobutanone and guanidine carbonate. The exact conditions and catalyst used for this reaction are not specified in the available literature.Physical And Chemical Properties Analysis

CBDP is a liquid at room temperature . Further physical and chemical properties are not specified in the available literature.Wissenschaftliche Forschungsanwendungen

Photolyase: Dynamics and Mechanisms of Repair of Sun‐Induced DNA Damage

Photolyase, a crucial enzyme in repairing sun-induced DNA damage, specifically cyclobutane pyrimidine dimers (CPDs) and pyrimidine (6‐4) pyrimidone photoproducts (6‐4PPs), operates through complex electron transfer reactions. Recent studies using femtosecond spectroscopy have mapped the dynamical evolution of the repair process, revealing intricate electron transfer mechanisms involving multiple steps and pathways. These insights into photolyase function are pivotal for understanding the molecular mechanics of DNA repair mechanisms across different life kingdoms, highlighting the enzyme's role in protecting genomic integrity against UV-induced damage (Zhang, Wang, & Zhong, 2017).

The Eukaryotic Nucleotide Excision Repair Pathway

Nucleotide excision repair (NER) mechanisms play a critical role in rectifying helix-distorting DNA lesions, including UV-induced CPDs and 6-4 PPs. Studies have elaborated on the sequential steps of NER in human cells, from lesion recognition to DNA synthesis post-damage removal. This pathway not only repairs DNA but also influences cellular responses such as metabolism, cell cycle progression, apoptosis, and genetic stability. The conservation and evolution of NER across different organisms underscore its fundamental role in maintaining genomic integrity (Costa et al., 2003).

Cyclobutane Pyrimidine Dimer Photolyase and Cryptochrome DASH

Cyclobutane pyrimidine dimer (CPD) photolyases and Cryptochrome (CRY) DASH enzymes, which repair CPD lesions on DNA, showcase the intricate mechanisms of DNA repair. Spectroscopic and biophysical-chemical studies have significantly contributed to understanding the CPD repair mechanism, including the enzyme-substrate complex dynamics. The synergy between X-ray crystallography and spectroscopic investigations has been crucial in mapping out the repair processes, offering insights into the potential for enhancing DNA repair efficiency (Schelvis & Gindt, 2017).

Dewar Valence Isomers: The Third Type of Environmentally Relevant DNA Photoproducts

Dewar valence isomers, emerging from photoisomerization of (6-4) photoproducts upon UV exposure, present a lesser-known but significant type of UV-induced DNA damage. Their formation, mutagenic properties, and repair underscore an additional layer of complexity in DNA lesion repair mechanisms, pointing to the environmental and biological relevance of these isomers in solar carcinogenesis (Douki & Sage, 2016).

Cyclotides as a Basis for Drug Design

Cyclotides, with their unique cyclic backbone and biological activities, represent a promising template for drug design. Their stability and diverse functions, ranging from anti-HIV to uterotonic activities, highlight the potential of cyclotides and their synthetic variants in pharmaceutical applications. This review focuses on therapeutic applications, production methods, and the future scope for cyclotides in drug development, showcasing their relevance in creating stable, biologically active peptide-based drugs (Craik et al., 2012).

Wirkmechanismus

Target of Action

This compound is a versatile chemical with immense potential for scientific research, and its specific targets may vary depending on the context of its use.

Mode of Action

It’s worth noting that pyrimidine derivatives often interact with their targets through various mechanisms, such as acting as nucleophiles .

Biochemical Pathways

Pyrimidine derivatives are known to be involved in a variety of biochemical processes

Eigenschaften

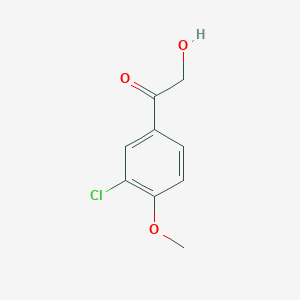

IUPAC Name |

4-cyclobutyloxy-5,6-dimethylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-7-8(2)11-6-12-10(7)13-9-4-3-5-9/h6,9H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZARBNCTQOIJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1OC2CCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-N-[2-hydroxy-2-(1,3-thiazol-5-yl)ethyl]-5-methylpyridine-3-sulfonamide](/img/structure/B2594661.png)

![(Z)-3-methyl-5-((9-methyl-4-oxo-2-((1-phenylethyl)amino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2594662.png)

![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)morpholin-2-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2594663.png)

![N-[[1-[3-(4-chloro-3-methylphenoxy)propyl]benzimidazol-2-yl]methyl]-N-methylacetamide](/img/structure/B2594664.png)

![8-((2-Methoxy-5-methylphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2594668.png)

![N-(3-acetamidophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2594669.png)

![1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone]](/img/structure/B2594677.png)

![4-{4-[(2-Chlorophenyl)acetyl]piperazin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2594679.png)

![N-(2,5-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2594680.png)